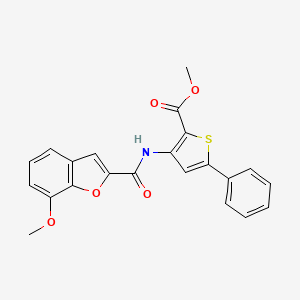

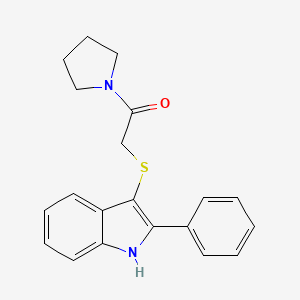

![molecular formula C22H26BrFN2O3 B2865322 1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-10-8](/img/structure/B2865322.png)

1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a dimethoxyphenyl group, a fluorophenyl group, and an imidazoazepinium ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazoazepinium ring, which is a type of heterocyclic ring, would likely play a significant role in the compound’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds structurally related to imidazolium bromides have been investigated for their antimicrobial properties. For instance, novel derivatives of imidazolium bromides demonstrated in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). These findings suggest potential applications in developing new antibacterial and antifungal agents.

Luminescence Sensing

Certain imidazolium-based compounds have been utilized in luminescence sensing. Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and showed selective sensitivity to benzaldehyde-based derivatives, indicating potential use as fluorescence sensors for chemical detection (Shi et al., 2015).

Synthesis of Fluorophores

Imidazolium compounds have also been explored in the synthesis of organic fluorophores. A study described the synthesis of π-conjugated organic fluorophores containing a specific core, revealing mechanofluorochromic properties in solid state and highly sensitive acidochromic behavior in solution, which could be relevant for the development of new materials for optical applications (Shahrokhi & Zhao, 2019).

Corrosion Inhibition

Imidazolium bromides have been evaluated for their effectiveness in corrosion inhibition. A study on imidazolium bearing ionic liquids showed they could protect mild steel in hydrochloric acid solution, demonstrating potential for industrial applications in protecting metals from corrosion (Subasree & Selvi, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN2O3.BrH/c1-27-18-11-12-20(28-2)19(14-18)24-15-22(26,16-7-9-17(23)10-8-16)25-13-5-3-4-6-21(24)25;/h7-12,14,26H,3-6,13,15H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLUHYWCXQQWNZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)

![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)

![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)

![N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2865260.png)